molecular formula C13H10BrNO B11845204 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 41503-32-6

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845204
CAS No.: 41503-32-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, followed by ring contraction to yield the desired indole derivative . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with specific molecular targets. As a bromodomain inhibitor, it binds to the bromodomain and extra-terminal (BET) proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

41503-32-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.